molecular formula C8H8 B3342993 Bicyclo[2.2.2]octa-2,5,7-triene CAS No. 500-24-3

Bicyclo[2.2.2]octa-2,5,7-triene

Cat. No.: B3342993
CAS No.: 500-24-3
M. Wt: 104.15 g/mol
InChI Key: RHCCUQVVABYRDN-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]octa-2,5,7-triene, more commonly known as Barrelene, is a bicyclic organic compound with the formula C 8 H 8 and a molecular weight of 104.15 g/mol . First synthesized and described by Howard Zimmerman in 1960, its systematic name derives from its unique structure, which consists of three conjugated double bonds arranged symmetrically within a bicyclo[2.2.2]octane framework, creating a resemblance to a barrel . This highly strained molecular geometry makes it a compound of enduring interest in theoretical chemistry . In scientific research, Barrelene serves as a versatile building block and monomer. A prominent application is in polymer chemistry, where it is used in the synthesis of poly(p-phenylene vinylene) (PPV) and related materials via ring-opening metathesis polymerization (ROMP) . Following polymerization, the material can be dehydrogenated under mild conditions, for example with DDQ or via laser irradiation, to yield the conjugated polymer with naphthalene pendants . The compound is also a valuable starting material for synthesizing more complex organic molecules, such as semibullvalene, and undergoes various characteristic reactions including hydrogenation to bicyclo[2.2.2]octane, bromination, and epoxidation . Furthermore, its radical cation has been characterized using e.s.r. and ENDOR spectroscopy, revealing a non-degenerate ground state with specific hyperfine coupling constants, which is of interest in physical chemistry studies . The mechanism of action for Barrelene is fundamentally linked to its strained molecular structure, which imparts significant reactivity . The presence of three ethylene units attached to two methine groups creates a high degree of ring strain, making the compound particularly reactive in cycloaddition reactions like the Diels-Alder reaction, for which it is the formal adduct of benzene and acetylene . This strain energy is quantitatively reflected in its enthalpy of hydrogenation (ΔrH° = -392.4 ± 1.3 kJ/mol in the liquid phase) . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

bicyclo[2.2.2]octa-2,5,7-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8/c1-2-8-5-3-7(1)4-6-8/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCCUQVVABYRDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C=CC1C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80198171
Record name Barrelene
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URL https://comptox.epa.gov/dashboard/DTXSID80198171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500-24-3
Record name Barrelene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Barrelene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Barrelene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80198171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BARRELENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P5L4Z7K7I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The original synthesis of bicyclo[2.2.2]octa-2,5,7-triene by Zimmerman in 1960 involved the reaction of benzene and acetylene in a Diels-Alder reaction . This synthesis was later modified in 1969 to improve yield and efficiency . Another method involves the use of benzene oxide as a starting material .

Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the synthesis typically involves the use of readily available starting materials and catalysts to facilitate the Diels-Alder reaction. The reaction conditions often include elevated temperatures and pressures to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions: Bicyclo[2.2.2]octa-2,5,7-triene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrogenation: Hydrogen gas, Adams’ catalyst, ethanol.

    Bromination: Bromine, tetrachloromethane.

    Epoxidation: Oxone, boron trifluoride.

Major Products:

    Hydrogenation: Bicyclo[2.2.2]octane.

    Bromination: Di-bromo adduct.

    Epoxidation: Trioxatrishomobarrelene, trioxatrishomocubane.

Scientific Research Applications

Bicyclo[2.2.2]octa-2,5,7-triene has several applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[2.2.2]octa-2,5,7-triene involves its ability to undergo various chemical transformations due to its strained molecular structure. The compound’s reactivity is influenced by the presence of three ethylene units and two methine groups, which create a high degree of ring strain. This strain makes the compound highly reactive in Diels-Alder reactions and other cycloaddition reactions .

Comparison with Similar Compounds

Norbornene (Bicyclo[2.2.1]hept-2-ene)

Property Barrelene Norbornene
Structure Bicyclo[2.2.2]octa-2,5,7-triene Bicyclo[2.2.1]hept-2-ene
Molecular Formula C₈H₈ C₇H₁₀
Polymer Applications Forms PPV via ROMP and dehydrogenation Used in ROMP for polynorbornene, which lacks fluorescence
Thermodynamics ΔrH° (Hydrogenation): -392.4 kJ/mol ΔfH° (Formation): -36.7 kJ/mol

Key Differences :

  • Norbornene lacks the triene conjugation of barrelene, making it unsuitable for forming conjugated polymers like PPV.
  • Barrelene copolymers exhibit fluorescence post-dehydrogenation, a property absent in norbornene-based polymers .

Bicyclo[2.2.2]octane (Saturated Analog)

Property Barrelene Bicyclo[2.2.2]octane
Structure Triene system with conjugation Fully saturated bicyclic framework
Thermodynamics ΔrH° (Hydrogenation): -392.4 kJ/mol ΔfH° (Formation): -146.9 kJ/mol
Reactivity Prone to dehydrogenation and ROMP Chemically inert due to saturation

Key Insight : The strain in barrelene’s triene system drives its reactivity, enabling unique transformations like dehydrogenation to PPV, whereas the saturated analog is unreactive .

Bicyclo[3.3.1]nonane Derivatives

Property Barrelene Bicyclo[3.3.1]nonane Dinitrile
Structure Rigid, symmetrical triene system Larger bicyclic system with substituents
Optical Properties Non-fluorescent until dehydrogenated Exhibits homoconjugation and exciton coupling
Applications Fluorescent polymers Chiroptical sensing

Key Difference: Bicyclo[3.3.1]nonane derivatives exhibit chirality and homoconjugation, making them suitable for optical applications, whereas barrelene’s utility lies in polymer synthesis .

Benzocyclobutene (Bicyclo[4.2.0]octa-1,3,5-triene)

Property Barrelene Benzocyclobutene
Structure Three conjugated double bonds Fused benzene and cyclobutane rings
Thermodynamics ΔrH° (Hydrogenation): -392.4 kJ/mol ΔfH° (Formation): -26.2 kJ/mol
Reactivity Forms PPV via dehydrogenation Undergoes ring-opening reactions

Key Insight : Benzocyclobutene’s fused aromatic system offers thermal stability, but it lacks the triene conjugation necessary for emissive polymer formation .

Propellane Derivatives with Bicyclo[2.2.2]octene Units

Property Barrelene Propellane Derivatives
Structure Triene system Propellane core with unsaturated substituents
Applications Polymer precursors Metabolic studies and drug design
Synthesis ROMP with norbornene Ring-closing metathesis (RCM)

Key Difference : Propellanes are structurally complex and used in medicinal chemistry, whereas barrelene’s simplicity enables scalable polymer synthesis .

Q & A

Q. What are the established methods for synthesizing bicyclo[2.2.2]octa-2,5,7-triene (barrelene), and how can experimental reproducibility be ensured?

The synthesis of barrelene typically involves Diels-Alder reactions or photochemical cyclization. An improved protocol by Jefford et al. involves heating dimethyl acetylenedicarboxylate with octamethylnaphthalene in chlorobenzene, followed by methanol extraction and silica gel chromatography . To ensure reproducibility:

  • Document solvent purity, reaction temperature (±1°C precision), and catalyst loading.
  • Characterize intermediates via NMR (e.g., allylic methyl signals at δ 8.27) and mass spectrometry .
  • Provide supplementary data on reaction yields and purification steps, adhering to journal guidelines for experimental transparency .

Q. How does the thermodynamic stability of barrelene compare to its hydrogenation products, and what experimental data support this?

Barrelene’s enthalpy of hydrogenation (ΔrH° = -93.78 ± 0.31 kcal/mol) reflects its strain energy, which is reduced upon forming bicyclo[2.2.2]octane . Key data include:

ReactionΔrH° (kcal/mol)MethodReference
3H₂ + C₈H₈ → C₈H₁₄-93.78 ± 0.31CalorimetryTurner, 1964
Comparisons with computational enthalpies (e.g., Rogers et al., 1992) validate experimental values, though discrepancies may arise from solvent effects (e.g., acetic acid vs. gas phase) .

Advanced Research Questions

Q. What computational methods elucidate the electronic structure of barrelene’s unique six π-electron system?

Barrelene’s electronic configuration is studied via Hückel molecular orbital (HMO) theory and density functional theory (DFT). Zimmerman and Paufler characterized its antiaromaticity and delocalized π-system using HMO, while Borden et al. (2012) employed DFT to quantify strain energy (∼40 kcal/mol) and methyl group effects on tautomer equilibria . Key steps:

  • Optimize geometry using B3LYP/6-31G(d).
  • Analyze frontier orbitals (HOMO-LUMO gaps) to predict reactivity.
  • Validate with experimental UV/Vis spectra (e.g., λmax shifts in substituted derivatives) .

Q. How can contradictions in reported thermodynamic data for barrelene derivatives be resolved?

Discrepancies in ΔrH° values (e.g., gas vs. liquid phase) arise from experimental conditions. For example:

  • Squillacote and Bergman (1986) reported ΔrH° = 5.5 ± 0.6 kcal/mol for valence tautomerism in gas phase, differing from solution-phase studies . Resolution strategies:
  • Cross-reference calorimetric data with computational ΔfH° (enthalpy of formation).
  • Account for solvent polarity (e.g., acetic acid stabilizes ionic intermediates) .
  • Use high-precision mass spectrometry to confirm molecular weights of intermediates .

Q. What structural features distinguish barrelene from related bicyclic trienes, and how do these impact reactivity?

Barrelene’s rigid bicyclo[2.2.2] framework and conjugated triene system contrast with:

  • Bicyclo[4.2.0]octa-2,4,7-triene : Lower strain due to larger rings but reduced π-overlap .
  • Bicyclo[3.3.0]octa-1(5),2,3-triene : Increased stability from fewer double bonds . Reactivity implications:
  • Barrelene undergoes [2+2] photodimerization, while less-strained analogs favor Diels-Alder reactions.
  • Substituent effects (e.g., methyl groups) alter regioselectivity in electrophilic additions .

Methodological Guidance

Q. What analytical techniques are critical for characterizing barrelene’s purity and structural integrity?

  • NMR Spectroscopy : Identify allylic protons (δ 6.42–8.27) and bridgehead methyl groups (δ 7.91–7.95) .
  • Mass Spectrometry : Confirm molecular ion peaks (m/z = 104 for C₈H₈) and fragmentation patterns .
  • X-ray Crystallography : Resolve bond lengths (e.g., C=C = 1.34 Å) and dihedral angles to validate strain .

Q. How should researchers design experiments to investigate barrelene’s biological interactions without violating ethical guidelines?

  • Use in vitro assays (e.g., cell-free systems) to study interactions with biomolecules (e.g., DNA intercalation).
  • Avoid in vivo testing unless compliant with institutional review boards (IRBs).
  • Reference safety protocols (e.g., GHS hazard codes: H302, H315) for lab handling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.2]octa-2,5,7-triene
Reactant of Route 2
Bicyclo[2.2.2]octa-2,5,7-triene

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